

# A Comparative Efficacy Analysis of FPI-1465 and Avibactam

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial resistance, the development of novel  $\beta$ -lactamase inhibitors is paramount. This guide provides a detailed comparison of the efficacy of **FPI-1465**, an investigational diazabicyclooctane, and avibactam, a clinically established  $\beta$ -lactamase inhibitor. This analysis is based on publicly available preclinical and clinical data to inform research and drug development endeavors.

## **Executive Summary**

Avibactam, in combination with ceftazidime, is a well-characterized therapeutic option with a robust portfolio of Phase 3 clinical trial data demonstrating its efficacy against a broad spectrum of Gram-negative pathogens, including those producing extended-spectrum  $\beta$ -lactamases (ESBLs) and some carbapenemases. **FPI-1465** is a novel  $\beta$ -lactamase inhibitor with a potential dual-action mechanism, also targeting penicillin-binding proteins (PBPs). Preclinical data for **FPI-1465** are emerging, suggesting potent synergistic activity with  $\beta$ -lactam antibiotics. While direct clinical comparisons are not yet possible, this guide synthesizes the available efficacy data for both compounds.

### **Mechanism of Action**

Avibactam is a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that covalently binds to the active site of a wide range of serine  $\beta$ -lactamases, including Ambler class A, C, and some class D enzymes.[1] This binding is reversible, a unique characteristic that distinguishes it from some other



inhibitors.[1] By inactivating these enzymes, avibactam protects co-administered  $\beta$ -lactam antibiotics from degradation.

**FPI-1465** is also a non-β-lactam β-lactamase inhibitor belonging to the diazabicyclo[3.2.1]octane class.[2] Its primary mechanism involves the inactivation of serine-β-lactamases through the formation of a stable, covalent acyl-enzyme intermediate.[2][3] Additionally, preclinical evidence suggests a secondary mechanism of action through the inhibition of penicillin-binding proteins (PBPs), specifically PBP2, which are essential for bacterial cell wall synthesis.[3][4] This potential dual-targeting mechanism could offer an advantage in overcoming certain resistance mechanisms.[4]



Click to download full resolution via product page

Caption: Mechanisms of action for Avibactam and FPI-1465.

### **Quantitative Data Presentation**



## **In Vitro Efficacy**

The following tables summarize the in vitro activity of **FPI-1465** and avibactam. Data for **FPI-1465** is based on limited preclinical studies, while avibactam data is more extensive.

Table 1: FPI-1465 In Vitro Activity

| Parameter                                                                                                 | Target                                            | Value                                | Reference |
|-----------------------------------------------------------------------------------------------------------|---------------------------------------------------|--------------------------------------|-----------|
| PBP Binding Affinity                                                                                      |                                                   |                                      |           |
| IC50                                                                                                      | E. coli PBP2                                      | 1.0 ± 0.6 μg/mL                      | [5]       |
| Synergistic Activity                                                                                      |                                                   |                                      |           |
| Potentiation Factor                                                                                       | Ceftazidime vs. ESBL-<br>producing bacteria       | Up to 256-fold increase in potency   | [6]       |
| Potentiation Factor                                                                                       | Aztreonam vs. ESBL-<br>producing bacteria         | Up to 1,024-fold increase in potency | [6]       |
| Potentiation Factor                                                                                       | Meropenem vs. Carbapenemase- producing bacteria   | Up to 128-fold increase in potency   | [6]       |
| Potentiation Factor                                                                                       | Ceftazidime vs. Carbapenemase- producing bacteria | Up to 256-fold increase in potency   | [6]       |
| Potentiation Factor                                                                                       | Aztreonam vs. Carbapenemase- producing bacteria   | Up to 4,096-fold increase in potency | [6]       |
| Note: Potentiation is<br>observed when FPI-<br>1465 is used at a fixed<br>concentration of 4<br>µg/mL.[7] |                                                   |                                      |           |

Table 2: Avibactam (in combination with Ceftazidime) In Vitro Activity against Gram-Negative Pathogens



| Organism (n)                             | MIC₅₀ (μg/mL) | MIC <sub>90</sub> (μg/mL) | % Susceptible | Reference |
|------------------------------------------|---------------|---------------------------|---------------|-----------|
| Enterobacteriace<br>ae (36,380)          | >99.9         | [8]                       |               |           |
| - Multidrug-<br>Resistant (2,953)        | 0.25          | 1                         | 99.2          | [8]       |
| - Extensively<br>Drug-Resistant<br>(448) | 0.5           | 2                         | 97.8          | [8]       |
| - Carbapenem-<br>Resistant (513)         | 0.5           | 2                         | 97.5          | [8]       |
| ESBL-producing<br>E. coli                | 0.5           | 2                         | -             | [2]       |
| ESBL-producing<br>K. pneumoniae          | 1             | 4                         | -             | [2]       |
| Pseudomonas<br>aeruginosa<br>(1,743)     | 2             | 8                         | 96.3          | [9]       |
| - Multidrug-<br>Resistant                | 4             | 16                        | 86.5          | [8]       |

## **Clinical Efficacy**

The clinical efficacy of ceftazidime-avibactam has been established in several Phase 3 clinical trials. No clinical trial data for **FPI-1465** is publicly available at this time.

Table 3: Clinical Cure Rates for Ceftazidime-Avibactam from Pooled Phase 3 Trial Data (RECLAIM, RECAPTURE, REPROVE)



| Indication                                          | Ceftazidime-<br>Avibactam Cure<br>Rate (%) (n/N) | Comparator Cure<br>Rate (%) (n/N) | Reference |
|-----------------------------------------------------|--------------------------------------------------|-----------------------------------|-----------|
| Complicated Intra-<br>Abdominal Infection<br>(cIAI) | 85.4 (147/172)                                   | 85.9 (151/176)                    | [6]       |
| Complicated Urinary Tract Infection (cUTI)          | 91.1 (164/180)                                   | 92.1 (175/190)                    | [6]       |
| Nosocomial Pneumonia (NP), including VAP            | 80.4 (21/26)                                     | 76.8 (33/43)                      | [6]       |
| Overall (Pooled)                                    | 88.1 (334/379)                                   | 88.1 (364/413)                    | [6]       |

Table 4: Clinical Cure Rates for Ceftazidime-Avibactam by Pathogen (Pooled Phase 3 Data)

| Pathogen (n)                                         | Ceftazidime-<br>Avibactam Cure<br>Rate (%) (n/N) | Comparator Cure<br>Rate (%) (n/N) | Reference |
|------------------------------------------------------|--------------------------------------------------|-----------------------------------|-----------|
| Escherichia coli (381)                               | 88.1                                             | 88.1                              | [6][10]   |
| Klebsiella<br>pneumoniae (261)                       | 88.1                                             | 88.1                              | [6][10]   |
| Pseudomonas<br>aeruginosa (53)                       | 72.7 (8/11 in<br>bacteremia subset)              | 88.1 (overall)                    | [1][6]    |
| Enterobacterales<br>(bacteremia subset)              | 88.0 (44/50)                                     | 82.2 (37/45)                      | [1]       |
| Note: Comparator in most trials was a carbapenem.[6] |                                                  |                                   |           |

## **Experimental Protocols**



Detailed experimental protocols for proprietary drug candidates are often not fully disclosed. However, the general methodologies can be summarized based on published literature.

## FPI-1465: In Vitro Synergy Assessment (Checkerboard Assay)

A generalized protocol to determine the synergistic activity of **FPI-1465** with a  $\beta$ -lactam antibiotic.





Click to download full resolution via product page

Caption: Generalized workflow for an in vitro synergy assay.



# Avibactam: Phase 3 Clinical Trial Design (e.g., REPROVE for Nosocomial Pneumonia)

A summary of the typical design for the Phase 3 trials evaluating ceftazidime-avibactam.

- Study Design: Randomized, double-blind, non-inferiority trial.[4][11]
- Patient Population: Hospitalized adults with nosocomial pneumonia (including ventilatorassociated pneumonia) caused by Gram-negative pathogens.[4][11]
- Intervention: Intravenous ceftazidime-avibactam.[6]
- Comparator: Intravenous meropenem.[4][11]
- Primary Endpoint: 28-day all-cause mortality.[4][11]
- Secondary Endpoints: Clinical cure rate at the test-of-cure visit.[4][11]





Click to download full resolution via product page

**Caption:** Simplified workflow of a Phase 3 clinical trial for Avibactam.

### Conclusion

Avibactam is a well-established  $\beta$ -lactamase inhibitor with proven clinical efficacy in combination with ceftazidime for the treatment of serious Gram-negative infections. **FPI-1465** is a promising investigational agent with a potential dual mechanism of action that has demonstrated potent in vitro synergistic effects with  $\beta$ -lactam antibiotics. While the preclinical data for **FPI-1465** are encouraging, further studies, including clinical trials, are necessary to fully elucidate its efficacy and safety profile and to allow for a direct comparison with established therapies like ceftazidime-avibactam. This guide provides a foundational



comparison based on the currently available data to aid researchers in the ongoing development of novel antimicrobial agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical and Microbiological Outcomes of Ceftazidime-Avibactam Treatment in Adults with Gram-Negative Bacteremia: A Subset Analysis from the Phase 3 Clinical Trial Program PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Ceftazidime/Avibactam Administration in Enterobacteriaceae and Pseudomonas aeruginosa Bloodstream Infections by Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentrations of aztreonam-avibactam, ceftazidime-avibactam and meropenem in clinical isolates of Klebsiella pneumoniae harboring carbapenemase genes PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of ceftazidime/avibactam in patients with infections caused by β-lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmilabs.com [jmilabs.com]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Activity of Ceftazidime-Avibactam against Contemporary Pseudomonas aeruginosa Isolates from U.S. Medical Centers by Census Region, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of ceftazidime/avibactam in patients with infections caused by β-lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]



 To cite this document: BenchChem. [A Comparative Efficacy Analysis of FPI-1465 and Avibactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567690#comparing-fpi-1465-and-avibactam-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com